molecular formula C7H8N2S B1322202 4-Methylpyridine-3-carbothioamide CAS No. 38824-78-1

4-Methylpyridine-3-carbothioamide

Cat. No. B1322202
CAS RN: 38824-78-1
M. Wt: 152.22 g/mol
InChI Key: WDIPQCJUEWOCJT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Methylpyridine-3-carbothioamide consists of a pyridine ring substituted with a methyl group and a carbothioamide group.


Physical And Chemical Properties Analysis

4-Methylpyridine-3-carbothioamide is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.

Scientific Research Applications

Chemical Building Blocks

4-Methylpyridine-3-carbothioamide is used as a chemical building block in life science research . It’s a fundamental component in the synthesis of more complex molecules.

Urease Inhibitors

One of the significant applications of 4-Methylpyridine-3-carbothioamide is its use as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, a process that plays a crucial role in the nitrogen cycle of various organisms.

Anti-Ureolytic Therapy

The compound has potential applications in the development of new therapies for diseases caused by ureolytic bacteria . These bacteria are involved in various life-threatening conditions such as gastric and duodenal cancer .

Synthesis of Novel Structures

4-Methylpyridine-3-carbothioamide can be used in the synthesis of novel structures, such as pyridine carboxamide and carbothioamide derivatives . These derivatives have shown significant inhibitory action against urease .

Molecular Docking Studies

The compound is used in molecular docking studies to understand the binding mode of active pyridine carbothioamide with the enzyme urease . This helps in understanding the mode of interaction of the compound with the enzyme.

Development of Fluorinated Organic Chemicals

Although not directly mentioned, the development of fluorinated organic chemicals is an increasingly important research topic . As 4-Methylpyridine-3-carbothioamide is a key component in organic chemistry, it might have potential applications in this field.

Safety and Hazards

4-Methylpyridine-3-carbothioamide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methylpyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIPQCJUEWOCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622011
Record name 4-Methylpyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyridine-3-carbothioamide

CAS RN

38824-78-1
Record name 4-Methylpyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound (14)(9.2 g, 77.9 mmol) in dimethylformamide (500 ml) was added triethylamine (800 mg, 7.79 mmol; 10 mol %), and the mixture was stirred at room temperature for 16 hrs. while introducing hydrogen sulfide gas. The solvent was concentrated and the obtained residue was partitioned between dichloromethane and brine. The aqueous layer was extracted with dichloromethane. The extracts were combined and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was recrystallized from a small amount of ethyl acetate to give the title compound (10.2 g, 86%).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

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